![molecular formula C16H12ClF4N3OS B4583251 2-[(2-chloro-6-fluorophenyl)acetyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4583251.png)

2-[(2-chloro-6-fluorophenyl)acetyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is part of a broader class of chemicals known as hydrazinecarbothioamides, which are synthesized through various reactions involving isothiocyanates and hydrazides. These compounds have been extensively studied for their chemical reactions, molecular structure, and potential applications in different fields, excluding drug use and dosage information.

Synthesis Analysis

The synthesis of hydrazinecarbothioamides typically involves reacting isothiocyanates with hydrazides in the presence of suitable solvents and catalysts. For instance, N-(3-Chlorophenyl)hydrazinecarbothioamide was prepared by reacting 1-chloro-3-isothiocyanatobenzene with hydrazine hydrate in 2-propanol. This process can lead to the formation of various hydrazinecarbothioamide derivatives with potential for further chemical modification (Ramadan, 2019).

Molecular Structure Analysis

The molecular structure of hydrazinecarbothioamides is characterized by their ability to form stable configurations and exhibit specific NMR spectral properties. Advanced modeling and spectroscopic methods, such as Chem3D Pro software, are used to analyze the molecular structure and atomic charges, providing insights into the compound's stability and reactivity (Ramadan, 2019).

Chemical Reactions and Properties

Hydrazinecarbothioamides participate in various chemical reactions leading to the formation of heterocyclic compounds. These reactions are influenced by the specific functional groups present in the molecule and the reaction conditions. For example, the reaction with aromatic aldehydes in the presence of a catalytic amount of glacial acetic acid can produce different derivatives with significant yields (Ramadan, 2019).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The chemical synthesis of related hydrazinecarbothioamide derivatives involves reacting specific isothiocyanates with hydrazine or its derivatives, leading to compounds with potential biological activities. These processes often employ different aromatic aldehydes and utilize conditions optimized for high yields and specific target compounds. The synthesized compounds are thoroughly characterized using spectroscopic methods such as NMR, IR, and mass spectrometry to confirm their structures and study their properties (Ramadan, 2019).

Biological Activity

Compounds related to hydrazinecarbothioamide show promising biological activities, including cytotoxic effects against cancer cell lines and potential anticonvulsant properties. For example, N⁴-phenyl-substituted 2-acetylpyridine thiosemicarbazones demonstrate significant cytotoxicity against human malignant breast and glioma cells, highlighting their potential as chemotherapeutic agents (Soares et al., 2012). Furthermore, novel triazolyl/oxadiazolyl/thiadiazolyl-carbazoles synthesized from hydrazinecarbothioamides exhibit anticonvulsant activity, underscoring their potential in treating neurological disorders (Archana & Chaudhary, 2020).

Environmental and Analytical Applications

Some derivatives of hydrazinecarbothioamide serve as fluorescent probes for detecting metal ions in environmental samples, offering tools for environmental monitoring and analysis. For instance, a ratiometric fluorescent probe designed for the detection of hydrazine can be utilized in environmental water systems and for fluorescence imaging in biological samples, showcasing the versatility of these compounds in both environmental science and bioimaging (Zhu et al., 2019).

Eigenschaften

IUPAC Name |

1-[[2-(2-chloro-6-fluorophenyl)acetyl]amino]-3-[3-(trifluoromethyl)phenyl]thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClF4N3OS/c17-12-5-2-6-13(18)11(12)8-14(25)23-24-15(26)22-10-4-1-3-9(7-10)16(19,20)21/h1-7H,8H2,(H,23,25)(H2,22,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPZCOEONOORXBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=S)NNC(=O)CC2=C(C=CC=C2Cl)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClF4N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-chloro-6-fluorophenyl)acetyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

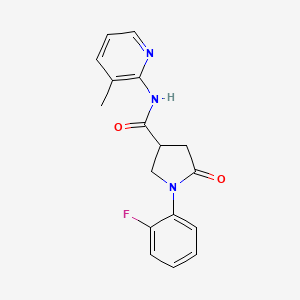

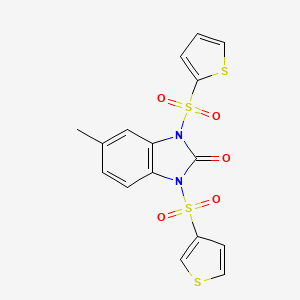

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,7-dimethyl-5-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4583173.png)

![5-[(3-{[(2-methylphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-5-oxopentanoic acid](/img/structure/B4583208.png)

![2-methyl-N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B4583238.png)

![2-{5-[(1-methyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-3-phenylpropanoic acid](/img/structure/B4583241.png)

![5-{[1-(4-biphenylyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-chlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4583246.png)

![methyl 2-{[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4583264.png)

![N-(2-methyl-1-{[2-(3-phenyl-2-propen-1-ylidene)hydrazino]carbonyl}-1-propen-1-yl)benzamide](/img/structure/B4583266.png)

![N-(2,4-difluorophenyl)-N'-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]urea](/img/structure/B4583274.png)